6-Bromo-3-iodo-l-(4-methoxybenzyl)-1H-indazole
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Overview
Description
6-Bromo-3-iodo-l-(4-methoxybenzyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-l-(4-methoxybenzyl)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of Bromine and Iodine: The bromine and iodine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be performed using iodine or N-iodosuccinimide (NIS).
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-l-(4-methoxybenzyl)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like alkyl halides and acyl chlorides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like dimethylformamide (DMF) or toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
6-Bromo-3-iodo-l-(4-methoxybenzyl)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: It can be employed in biological assays to study its effects on different cellular pathways and molecular targets.
Material Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: It can serve as a probe to investigate the structure-activity relationships of indazole derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-l-(4-methoxybenzyl)-1H-indazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine, iodine, and methoxybenzyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would require detailed studies using techniques like molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-iodo-1H-indazole: Lacks the methoxybenzyl group, which may affect its biological activity and chemical reactivity.
3-Iodo-1H-indazole:
6-Bromo-1H-indazole: Lacks the iodine and methoxybenzyl groups, which can influence its reactivity and biological effects.
Uniqueness
6-Bromo-3-iodo-l-(4-methoxybenzyl)-1H-indazole is unique due to the presence of all three substituents: bromine, iodine, and methoxybenzyl groups. This combination of functional groups can enhance its versatility in chemical reactions and its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
6-bromo-3-iodo-1-[(4-methoxyphenyl)methyl]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O/c1-20-12-5-2-10(3-6-12)9-19-14-8-11(16)4-7-13(14)15(17)18-19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAMXKAFLAULAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C(=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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